molecular formula C23H25NO B6061780 N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine

N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine

Cat. No.: B6061780
M. Wt: 331.4 g/mol
InChI Key: MRMPXHZIOZXPNC-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyl group, a methoxybenzyl group, and a phenylethanamine backbone

Properties

IUPAC Name

N-benzyl-N-[(2-methoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-25-23-15-9-8-14-22(23)19-24(18-21-12-6-3-7-13-21)17-16-20-10-4-2-5-11-20/h2-15H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMPXHZIOZXPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine typically involves a multi-step process. One common method is the reductive amination of benzaldehyde with 2-methoxybenzylamine, followed by alkylation with phenylethyl bromide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in an organic solvent like tetrahydrofuran or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxybenzyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Substituted phenylethanamines.

Scientific Research Applications

N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-methoxybenzyl)-2-phenylethylamine
  • N-benzyl-N-(2-methoxybenzyl)-2-phenylethylamine hydrochloride
  • N-benzyl-N-(2-methoxybenzyl)-2-phenylethylamine sulfate

Uniqueness

N-benzyl-N-(2-methoxybenzyl)-2-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and methoxybenzyl groups allows for versatile chemical reactivity and potential interactions with a variety of molecular targets.

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